2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid

Medicinal Chemistry Scaffold Design Physicochemical Property Profiling

Researchers constructing chiral 1,4-benzothiazine libraries often face a critical gap: the absence of a defined stereocenter in achiral des-methyl analogs, which eliminates enantioselective SAR possibilities. This compound provides the essential C2 quaternary stereocenter (1 undefined stereocenter per PubChem). • Enables diastereomeric diversification via coupling at the C2 carboxylic acid with chiral amines, using the 2-methyl group as a fixed stereochemical anchor. • Multi-supplier availability (≥5 independent sources) mitigates single-supplier dependency risk for medium- to large-scale synthetic campaigns, ensuring competitive pricing and supply continuity.

Molecular Formula C10H9NO3S
Molecular Weight 223.25g/mol
CAS No. 165114-66-9
Cat. No. B500804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid
CAS165114-66-9
Molecular FormulaC10H9NO3S
Molecular Weight223.25g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=CC=CC=C2S1)C(=O)O
InChIInChI=1S/C10H9NO3S/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14)
InChIKeyKNYBGIVEDGJSBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Class


2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid (CAS 165114-66-9) is a heterocyclic building block belonging to the 1,4-benzothiazin-3-one family, bearing a quaternary carboxylic acid substituent at the 2-position and a methyl group on the same carbon [1]. It is frequently misattributed in vendor listings as the NSAID tolmetin, which possesses an entirely different pyrrole-acetic acid scaffold; this compound is not tolmetin and does not share its pharmacological profile . Its primary role in R&D procurement is as a synthetic intermediate for constructing fused benzothiazine libraries, where precise regio- and stereochemical features are critical for downstream SAR studies .

Identity Synthetic intermediate; not tolmetin NSAID
Core utility Chiral building block for fused benzothiazine library synthesis
Key feature C2 quaternary stereocenter with regio-defined carboxylic acid handle

Why In-Class Analogs Fail as Substitutes


Benzothiazinone building blocks differ critically at three structural loci: the heteroatom identity (S vs. O), the position of the carboxylic acid handle, and the presence or absence of the quaternary 2-methyl substituent. Replacement of sulfur with oxygen (benzoxazine analogs) alters ring electronics, hydrogen-bonding capacity, and metabolic stability [1]. Shifting the carboxyl group from C2 to C6 (positional isomer CAS 272437-85-1) changes the vector of derivatization and the accessible chemical space for library synthesis . The 2-methyl group introduces a chiral center (one undefined stereocenter per PubChem) absent in the des-methyl analog, directly impacting enantioselective synthesis strategies [2]. These differences render generic 'benzothiazine' interchange scientifically unsound for applications where scaffold geometry dictates biological target engagement.

Heteroatom substitution (S→O)

Oxygen analog alters ring electronics and may shift permeability predictions

Regioisomer mismatch (C2→C6)

Carboxyl relocation changes derivatization vector and library geometry

Des-methyl analog (achiral)

Loss of C2 stereocenter limits enantioselective synthesis strategies

Procurement-Relevant Differentiation Evidence


Heteroatom Identity: Sulfur vs. Oxygen Physicochemical Divergence

The target benzothiazine scaffold (S-containing) diverges from its direct oxygen analog (2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, CAS 154365-40-9) in computed topological polar surface area (tPSA) and rotatable bond count. PubChem data show the benzothiazine has a tPSA of 91.7 Ų, whereas the benzoxazine analog, bearing oxygen in place of sulfur, exhibits a lower tPSA, altering membrane permeability predictions [1]. The sulfur atom contributes higher polarizability (molar refractivity increment S = 7.92 cm³/mol vs. O = 1.76 cm³/mol), affecting van der Waals interactions in binding pockets . These differences are not substitutable for any project requiring consistent physicochemical SAR.

Heteroatom Identity
Reported
tPSA 91.7 Ų vs. lower (benzoxazine analog)
tPSA divergence may affect permeability predictions
Computed properties; experimental verification recommended
Medicinal Chemistry Scaffold Design Physicochemical Property Profiling

Carboxylic Acid Regiochemistry: C2 vs. C6 Vector Differentiation

The target compound places the carboxylic acid at the quaternary C2 position, co-located with the methyl substituent. The positional isomer 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS 272437-85-1) carries the carboxylic acid at the C6 position of the fused benzene ring . This regiochemical difference produces distinct vectors for amide coupling or esterification: C2-derivatized products project substituents along the N–C2 axis of the thiazinone ring, whereas C6-derivatized products project orthogonally from the aromatic ring plane . Researchers procuring the wrong regioisomer will generate a structurally non-overlapping compound library.

Acid Regiochemistry
Class-level
C2 (geminal to CH₃) vs. C6 (benzo ring)
Divergent derivatization vectors for library synthesis
Class-level structural inference; verify by NMR
Synthetic Chemistry Library Design Regioisomer Purity

Commercial Purity Benchmarks Across Suppliers

The compound is available from multiple suppliers at specified purity levels ranging from 95% to 98%. AKSci lists 95% minimum purity , Combi-Blocks catalogs it at 95% , Leyan offers 97% purity , and Chemsrc reports 98.0% . This spectrum allows procurement teams to balance cost against purity requirements. By contrast, closely related analogs such as the 6-carboxylic acid regioisomer (CAS 272437-85-1) and the benzoxazine analog (CAS 154365-40-9) are carried by fewer suppliers with less clearly specified purity documentation, increasing supply chain risk for programs requiring reproducible quality.

Commercial Purity
Specification review
95%–98% across multiple suppliers
Supports procurement flexibility and supply continuity
Supplier-declared; lot-specific COA review advised
Procurement Quality Assurance Building Block Purity

Stereochemical Identity: Chiral Center vs. Achiral Analogs

PubChem computed descriptors identify exactly one undefined atom stereocenter in the target compound [1]. This arises from the quaternary C2 carbon bearing four distinct substituents (methyl, carboxyl, sulfur, and the amide-linked ring system). The des-methyl analog 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid lacks this stereocenter (C2 bears only three substituents: H, COOH, S), making it achiral [2]. For programs pursuing enantioselective synthesis or chiral SAR exploration, the presence of this stereocenter is a mandatory structural feature that cannot be replicated by achiral benzothiazine building blocks.

Chiral Center
Class-level
1 undefined stereocenter (C2) vs. 0 (des-methyl analog)
Binary feature enabling enantioselective synthesis
PubChem computed; enantiomer resolution not reported
Stereochemistry Chiral Pool Synthesis Enantioselective Chemistry

Lipophilicity Benchmarking: XLogP3 Across Scaffold Analogs

The target compound has a computed XLogP3-AA value of 2.0 [1]. This moderate lipophilicity is a consequence of the balanced contribution from the lipophilic sulfur atom and aromatic ring counterbalanced by the carboxylic acid and amide NH groups. The benzoxazine analog (O replacing S) is expected to have a lower logP due to the higher electronegativity and hydrogen-bond acceptor strength of oxygen . The positional isomer with the carboxyl at C6 displays a similar computed logP but differs in the spatial presentation of the polar carboxylic acid group . In medicinal chemistry campaigns where lipophilicity is a controlled parameter (e.g., maintaining Ligand Efficiency metrics), these differences are meaningful.

Lipophilicity
Reported
XLogP3 = 2.0
Moderate lipophilicity; S→O substitution may reduce logP
Computed value; class-level ΔlogP estimate ~0.5–1.0
ADME Prediction Lipophilicity Lead Optimization

Optimal R&D and Procurement Application Scenarios


Enantioselective Library Synthesis with Chiral C2 Building Block

For medicinal chemistry programs constructing libraries of chiral 1,4-benzothiazine derivatives, this compound provides the essential C2 stereocenter (1 undefined stereocenter per PubChem) that is absent in des-methyl analogs. Coupling at the C2 carboxylic acid with chiral amines enables diastereomeric diversification, while the methyl group provides a fixed stereochemical anchor. Procuring the des-methyl analog (CAS not specified) would produce an achiral core, eliminating the possibility of enantioselective SAR exploration [1].

Sulfur-Specific Scaffold for Enhanced Polarizability

The benzothiazine scaffold, with its sulfur atom (molar refractivity 7.92 cm³/mol), offers greater polarizability than the corresponding benzoxazine (O, 1.76 cm³/mol). This is relevant for programs targeting binding pockets where sulfur-π interactions or enhanced van der Waals contacts are hypothesized to improve affinity. The target compound's computed tPSA of 91.7 Ų and XLogP3 of 2.0 provide a defined physicochemical starting point that would shift unfavorably if the oxygen analog were substituted [2].

C2-Directed Derivatization for Defined Exit Vector Geometry

In fragment-based and structure-based design, the spatial trajectory of substituents from a core scaffold is critical. The C2 carboxylic acid handle on this compound projects along the N–C2 axis of the thiazinone ring, distinct from the orthogonal projection of the C6 isomer (CAS 272437-85-1). Researchers designing ligands for targets with directional hydrogen-bonding constraints or defined pocket geometries must select the correct regioisomer; use of the C6 isomer would misdirect the growing vector by approximately 60° relative to the ring plane, potentially abolishing target engagement .

Multi-Supplier Sourcing for Program Continuity

The compound is stocked by at least five independent suppliers (AKSci, Combi-Blocks, ChemDiv, Leyan, MolCore) with documented purity specifications from 95% to 98% . For medium- to large-scale synthetic campaigns, this multi-supplier landscape mitigates supply interruption risk and enables competitive pricing. Programs that have locked synthetic routes onto less widely available analogs face single-supplier dependency with attendant lead time and cost volatility.

Application
Selection Property
Validation Focus
Chiral benzothiazine library synthesis
C2 stereocenter availability
Enantioselective SAR exploration
Polarizable scaffold studies
Sulfur heteroatom identity
Sulfur-π interaction review
C2-directed derivatization studies
Regiochemical handle position
Exit vector geometry verification
Multi-supplier procurement
Supplier coverage breadth
Supply continuity and purity review
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